![molecular formula C8H8F2N2 B12993422 6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12993422.png)
6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .
Méthodes De Préparation
The synthesis of 6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be achieved through various methods. One approach involves the direct C-H difluoromethylation of pyridines using oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment . Another method involves metal-catalyzed cross-couplings, which can introduce difluoromethyl moieties into existing pyridines .
Analyse Des Réactions Chimiques
6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced with other functional groups. Common reagents and conditions used in these reactions include metal catalysts, radical initiators, and specific solvents
Applications De Recherche Scientifique
6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, leading to its desired effects .
Comparaison Avec Des Composés Similaires
6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be compared with other similar compounds, such as:
3-(Difluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties.
4-(Difluoromethyl)pyridine: A compound with a different substitution pattern but similar chemical behavior.
2-(Difluoromethyl)pyridine: Another isomer with comparable applications and reactivity
Propriétés
Formule moléculaire |
C8H8F2N2 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
6-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H8F2N2/c9-8(10)7-1-5-2-11-3-6(5)4-12-7/h1,4,8,11H,2-3H2 |
Clé InChI |
OELBCCVVHFWJOW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=NC=C2CN1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


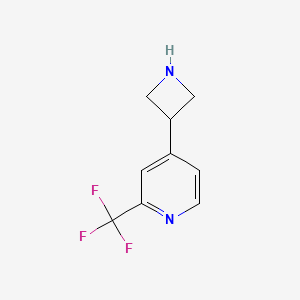
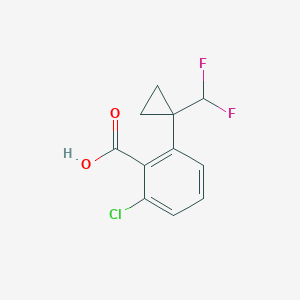
![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12993382.png)
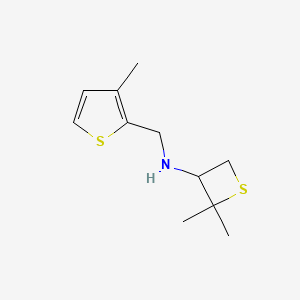



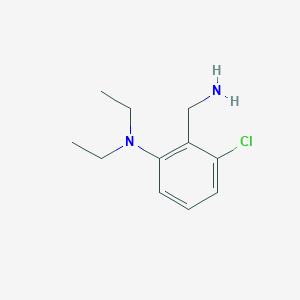
![3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12993407.png)

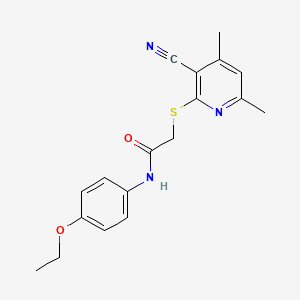
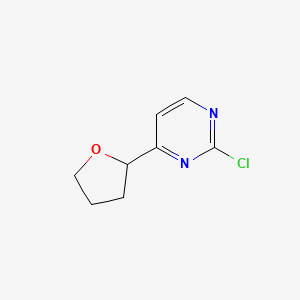

![2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B12993416.png)
